N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a methoxyethyl group and dimethyl groups, linked to a phenylpyridazine carboxamide moiety. Its intricate structure suggests a range of chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, which is then functionalized with the methoxyethyl and dimethyl groups. The phenylpyridazine carboxamide moiety is synthesized separately and then coupled with the functionalized pyrazole ring under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts like palladium or platinum complexes. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound might serve as a lead compound for drug discovery, particularly if it exhibits desirable pharmacological properties.
Industry: Its chemical properties could be leveraged in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide include other pyrazole derivatives and phenylpyridazine compounds. Examples might include:
- N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide
- {[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, biological activity, or physical properties that make it particularly valuable for certain applications.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-18(14(2)24(23-13)9-10-26-3)21-19(25)16-11-17(22-20-12-16)15-7-5-4-6-8-15/h4-8,11-12H,9-10H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPOBQUPYVTGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)NC(=O)C2=CC(=NN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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